![molecular formula C18H15NO4S B14275686 1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 134864-08-7](/img/structure/B14275686.png)
1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid is a sulfonamide derivative that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-((4-Methylphenyl)sulfonamido)benzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Sulfonimidates
Uniqueness
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid stands out due to its unique naphthoic acid moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of activity and higher potency in certain applications .
属性
CAS 编号 |
134864-08-7 |
|---|---|
分子式 |
C18H15NO4S |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-9-14(10-7-12)24(22,23)19-16-11-8-13-4-2-3-5-15(13)17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
InChI 键 |
NSGPOZDEJLOREF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
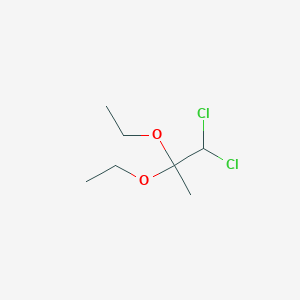
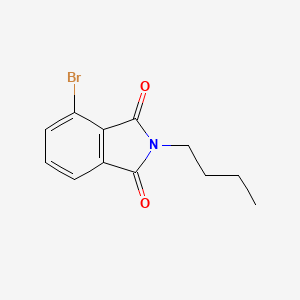
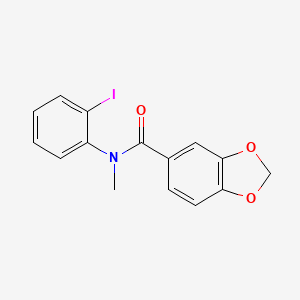
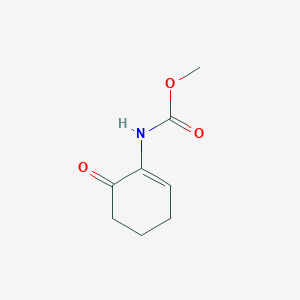

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
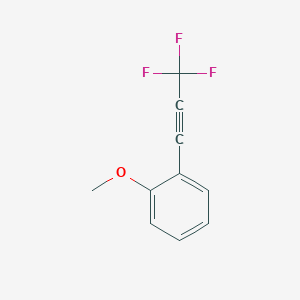
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
